![molecular formula C13H11NO2 B6145611 1H,4H,5H-benzo[g]indole-3-carboxylic acid CAS No. 132288-31-4](/img/no-structure.png)
1H,4H,5H-benzo[g]indole-3-carboxylic acid
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Overview
Description
“1H,4H,5H-benzo[g]indole-3-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Chemical Reactions Analysis
Indole derivatives, including “1H,4H,5H-benzo[g]indole-3-carboxylic acid”, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Scientific Research Applications
Pharmaceutical Research and Drug Development
1H,4H,5H-benzo[g]indole-3-carboxylic acid serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to develop potential anticancer agents, antimicrobial compounds, and immunomodulators . By modifying its structure, scientists can fine-tune its biological activity and enhance drug efficacy.
Tryptophan Dioxygenase Inhibitors
This compound plays a role in inhibiting tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. Inhibiting this enzyme may have implications for cancer treatment and immune modulation . Researchers investigate its potential as a therapeutic target.
Indole Chemistry and Natural Product Synthesis
1H,4H,5H-benzo[g]indole-3-carboxylic acid serves as a useful starting material in indole chemistry. It participates in the synthesis of various natural products and indole derivatives. Its versatile reactivity allows for the creation of diverse molecular structures .
Biological Activity Studies
Indoles, both natural and synthetic, exhibit significant biological properties. Researchers study 1H,4H,5H-benzo[g]indole-3-carboxylic acid and its derivatives for their potential as anticancer agents, antimicrobials, and other therapeutic applications . Understanding their mechanisms of action is crucial for drug development.
Plant Metabolism and Defense Mechanisms
In plants, indolic secondary metabolites play a vital role in defense against pathogens and herbivores. Arabidopsis synthesizes derivatives of this compound from tryptophan, contributing to its pathogen defense. These derivatives include glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
Indole derivatives, such as 1H,4H,5H-benzo[g]indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . They are involved in various biochemical pathways, affecting downstream effects. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of 1H,4H,5H-benzo[g]indole-3-carboxylic acid’s action depend on its specific targets and mode of action. For example, some indole derivatives have shown anti-inflammatory activity . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,4H,5H-benzo[g]indole-3-carboxylic acid involves the condensation of an indole derivative with a carboxylic acid derivative.", "Starting Materials": [ "Indole-3-carboxaldehyde", "2-nitrobenzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Ethanol", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-1H-indole-3-carboxaldehyde by condensation of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of sodium borohydride and sodium hydroxide in ethanol.", "Step 2: Reduction of 2-nitro-1H-indole-3-carboxaldehyde to 1H-indole-3-carboxaldehyde using sodium borohydride in ethanol.", "Step 3: Synthesis of 1H-indole-3-carboxylic acid by carboxylation of 1H-indole-3-carboxaldehyde with chloroacetic acid in the presence of sulfuric acid and sodium nitrite in water.", "Step 4: Synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid by cyclization of 1H-indole-3-carboxylic acid with hydrochloric acid and sodium bicarbonate in water.", "Step 5: Purification of the product by recrystallization from ethanol and drying." ] } | |
CAS RN |
132288-31-4 |
Product Name |
1H,4H,5H-benzo[g]indole-3-carboxylic acid |
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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